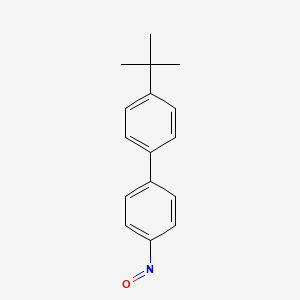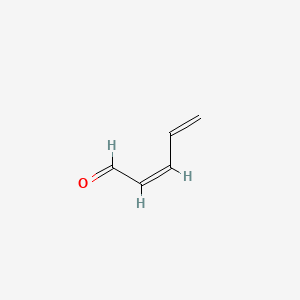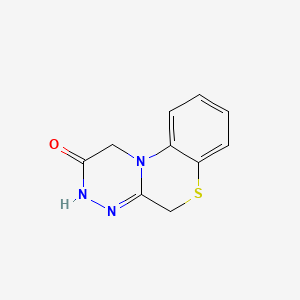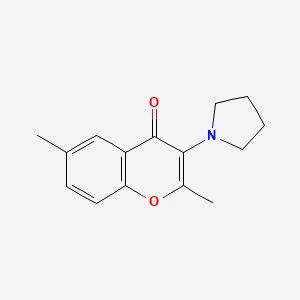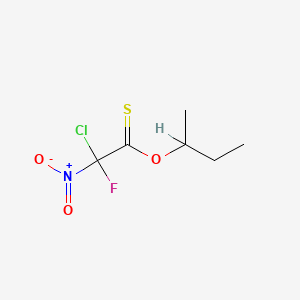
Chlorofluoronitroethanethioic acid S-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorofluoronitroethanethioic acid S-butyl ester is a complex organic compound with the molecular formula C6-H9-Cl-F-N-O3-S and a molecular weight of 229.67 . This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, nitro, and thioester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorofluoronitroethanethioic acid S-butyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One efficient method for synthesizing thioesters is through the acylation of thiols using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base . This reaction is compatible with a wide variety of protecting groups and functional groups, making it a versatile approach for the synthesis of thioesters.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorofluoronitroethanethioic acid S-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Chlorofluoronitroethanethioic acid S-butyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of chlorofluoronitroethanethioic acid S-butyl ester involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic acyl substitution reactions, while the nitro group can participate in redox reactions. The chloro and fluoro groups can engage in substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Chlorofluoronitroethanethioic acid S-butyl ester can be compared with other thioesters and nitro-containing compounds. Similar compounds include:
Ethanethioic acid, chlorofluoronitro-, S-methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.
Nitroethanethioic acid S-butyl ester: Lacks the chloro and fluoro groups, resulting in different reactivity and properties.
Fluoronitroethanethioic acid S-butyl ester: Lacks the chloro group, affecting its chemical behavior.
Properties
CAS No. |
118885-89-5 |
|---|---|
Molecular Formula |
C6H9ClFNO3S |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
O-butan-2-yl 2-chloro-2-fluoro-2-nitroethanethioate |
InChI |
InChI=1S/C6H9ClFNO3S/c1-3-4(2)12-5(13)6(7,8)9(10)11/h4H,3H2,1-2H3 |
InChI Key |
NQFFDWLAAGDWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)C([N+](=O)[O-])(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


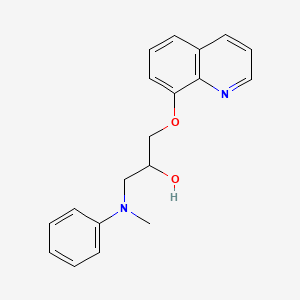
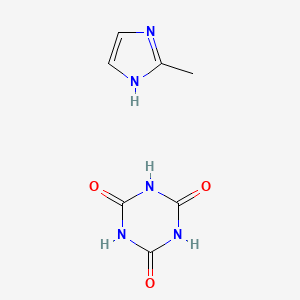

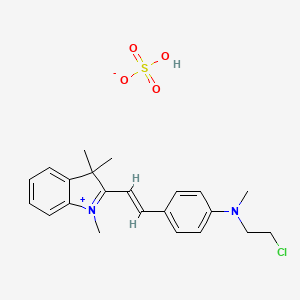


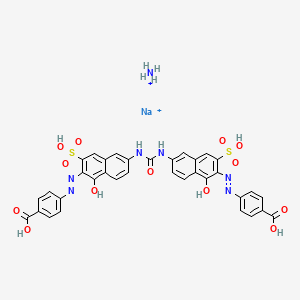
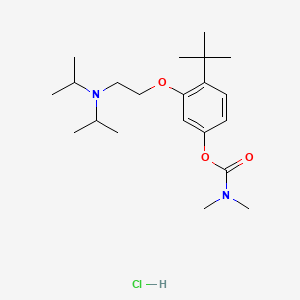
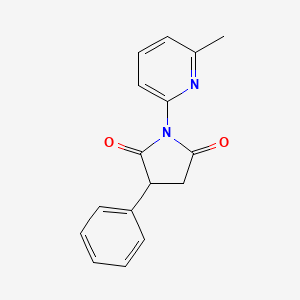
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
